4-(2-Triphenylenyl)-dibenzothiophene
Overview
Description
4-(2-Triphenylenyl)-dibenzothiophene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of a dibenzothiophene core with a triphenylene moiety attached at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Triphenylenyl)-dibenzothiophene typically involves the coupling of a dibenzothiophene derivative with a triphenylene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a dibenzothiophene boronic acid with a triphenylene halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Triphenylenyl)-dibenzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce any functional groups present on the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding hydrocarbons.
Scientific Research Applications
4-(2-Triphenylenyl)-dibenzothiophene has several scientific research applications:
Organic Electronics: The compound is used as an electron transport material in organic light-emitting diodes (OLEDs) due to its high electron mobility and stability.
Materials Science: It is studied for its potential use in the development of new materials with unique electronic and optical properties.
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Mechanism of Action
The mechanism by which 4-(2-Triphenylenyl)-dibenzothiophene exerts its effects is primarily related to its electronic properties. The compound’s structure allows for efficient electron transport and strong intermolecular interactions, such as π-π stacking . These properties make it an effective material for use in electronic devices, where it facilitates charge transport and improves device performance.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine (TPTRZ)
- 2,4-Diphenyl-6-[4′-(2-triphenylenyl)[1,1′-biphenyl]-3-yl]-1,3,5-triazine (TPPTRZ)
Uniqueness
4-(2-Triphenylenyl)-dibenzothiophene is unique due to its specific structural arrangement, which combines the properties of both dibenzothiophene and triphenylene. This combination results in enhanced electron mobility and stability, making it a valuable compound for applications in organic electronics and materials science .
Properties
IUPAC Name |
4-triphenylen-2-yldibenzothiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18S/c1-2-10-23-21(8-1)22-9-3-4-11-24(22)28-18-19(16-17-25(23)28)20-13-7-14-27-26-12-5-6-15-29(26)31-30(20)27/h1-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJVMIDCDITECL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC=CC5=C4SC6=CC=CC=C56)C7=CC=CC=C27 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301293988 | |
Record name | 4-(2-Triphenylenyl)dibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301293988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1115639-86-5 | |
Record name | 4-(2-Triphenylenyl)dibenzothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1115639-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Triphenylenyl)dibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301293988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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